Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate
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Overview
Description
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is a synthetic organic compound known for its intricate molecular structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate typically involves the chlorination of an ethyl ester intermediate, followed by nitration and subsequent substitution with a pentafluoro-lambda6-sulfanyl group. The exact conditions vary depending on the desired enantiomeric purity and scale of production.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors to optimize reaction conditions and yield. This method ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro and chloro groups.
Reduction: : Reduction can target the nitro group, converting it into an amine.
Substitution: : The chloro group can be substituted with various nucleophiles, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: : Peracids or hypochlorites under controlled conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Sodium ethoxide in ethanol or aqueous sodium hydroxide.
Major Products
Oxidation: : Nitro group transformation to nitrate derivatives.
Reduction: : Amino derivatives from nitro reduction.
Substitution: : Ethoxy derivatives or other substituted analogs depending on the nucleophile.
Scientific Research Applications
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate finds applications in:
Chemistry: : As a reagent for complex organic synthesis.
Biology: : In the study of enzyme inhibition and receptor binding.
Medicine: : Potential as an intermediate in the synthesis of pharmacologically active compounds.
Industry: : Use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The compound interacts with various biological molecules through its electrophilic centers. The nitro group and pentafluoro-lambda6-sulfanyl moiety provide sites for hydrogen bonding and electrostatic interactions. These interactions affect molecular pathways such as enzyme activity modulation and receptor-ligand binding.
Comparison with Similar Compounds
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate stands out due to its unique combination of functional groups.
Similar Compounds
Ethyl 2-chloro-2-nitroacetate: : Lacks the pentafluoro-lambda6-sulfanyl group.
Ethyl (2R)-2-chloro-2-[2-nitro-4-fluorophenyl]acetate: : Substitution with a fluorine atom instead of pentafluoro-lambda6-sulfanyl.
This structural distinction imparts distinct reactivity and application potentials, making it a unique tool for synthetic chemists and researchers across various disciplines.
Properties
IUPAC Name |
ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-21-10(18)9(11)7-4-3-6(5-8(7)17(19)20)22(12,13,14,15)16/h3-5,9H,2H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMCYFBZIKSSL-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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